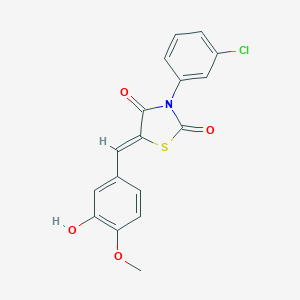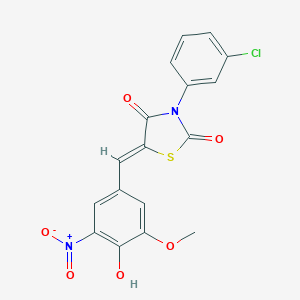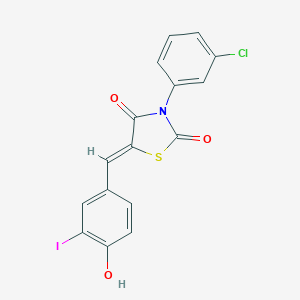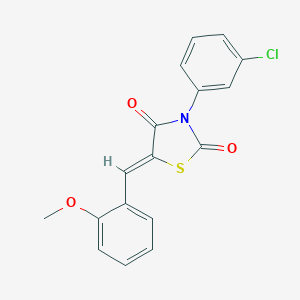![molecular formula C19H21N5OS B301288 N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B301288.png)
N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide, also known as DMTA-SA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is believed to exert its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has also been shown to modulate the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and oxidative stress in cells and tissues. N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide in lab experiments is its potential therapeutic properties. It may be useful in studying the mechanisms of various diseases and developing new treatments. However, one limitation of using N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is its relatively new discovery, and more research is needed to fully understand its effects and potential applications.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide. One direction is to further investigate its potential therapeutic properties in various diseases, including neurodegenerative diseases and cancer. Another direction is to study the safety and toxicity of N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide in animal models and humans. Additionally, the development of new synthesis methods and modifications of N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide may lead to improved therapeutic properties and applications.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenylhydrazine with 1,3-dibromoacetone to form the tetrazole intermediate. The intermediate is then reacted with thioacetic acid to form the final product, N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has shown potential as a therapeutic agent in various scientific research studies. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide |
|---|---|
Fórmula molecular |
C19H21N5OS |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H21N5OS/c1-12-5-7-16(9-14(12)3)20-18(25)11-26-19-21-22-23-24(19)17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3,(H,20,25) |
Clave InChI |
WVINDSUZNIDPHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3)C)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)



![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301224.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B301226.png)
![4-(2-{[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B301228.png)